molecular formula C10H7Cl3N4 B3033980 6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine CAS No. 1293924-94-3

6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine

Cat. No. B3033980
CAS RN: 1293924-94-3
M. Wt: 289.5
InChI Key: RQPMATPNGLUKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their various biological activities and are often used in pharmaceuticals and agrochemicals. The specific compound is not directly mentioned in the provided papers, but related compounds with similar structures have been synthesized and analyzed for their biological activities and molecular structures.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multiple steps, including chlorination and aminization reactions. For instance, the synthesis of a complex pyrazolopyrimidin compound was achieved by chlorination and aminization from a diol precursor . Although the exact synthesis route for 6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine is not provided, similar synthetic methods could potentially be applied, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. X-ray diffraction techniques have been used to determine the crystal structures of these compounds, providing insights into their conformation and spatial arrangement . The molecular structure analysis of these compounds reveals that the nature of the substituents on the pyrimidine ring can significantly influence their binding affinity and biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives is influenced by the substituents on the pyrimidine ring. For example, the introduction of a methylpiperazino group and various substituents at different positions on the pyrimidine ring has been shown to affect the compound's affinity for the dopamine receptor . These modifications can be achieved through specific chemical reactions, such as aminization, which is a common reaction in the synthesis of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The crystallographic data provided for related compounds indicate that they can crystallize in different systems, such as triclinic, and possess specific geometric parameters . These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.

properties

IUPAC Name

6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N4/c11-5-1-2-7(6(12)3-5)15-9-4-8(13)16-10(14)17-9/h1-4H,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPMATPNGLUKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.